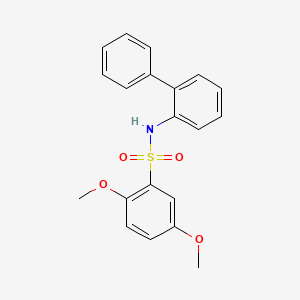
3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide, also known as CEP-28122, is a small molecule inhibitor of the receptor tyrosine kinase EphB4. It has been found to have potential therapeutic applications in cancer treatment, particularly in the inhibition of tumor growth and metastasis.
Wirkmechanismus
3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide works by inhibiting the activity of the EphB4 receptor tyrosine kinase, which is overexpressed in many types of cancer cells. By inhibiting this kinase, 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide disrupts signaling pathways that are important for cancer cell survival, growth, and metastasis.
Biochemical and Physiological Effects
3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of genes that are involved in cancer cell migration and invasion. Additionally, 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide has been shown to reduce the formation of new blood vessels in tumors, which is necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in experiments. Additionally, it has been shown to be effective in inhibiting the growth and metastasis of cancer cells in vitro and in vivo, making it a promising candidate for further research.
However, there are also limitations to using 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide in lab experiments. For example, it has been shown to have off-target effects on other receptor tyrosine kinases, which could complicate the interpretation of experimental results. Additionally, the optimal dosage and treatment regimen for 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide in cancer therapy have not been fully established, which could limit its clinical application.
Zukünftige Richtungen
There are several future directions for research on 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide. One area of interest is the development of more specific inhibitors of EphB4 that do not have off-target effects on other receptor tyrosine kinases. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide in cancer therapy. Finally, research is needed to investigate the potential use of 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its efficacy.
Synthesemethoden
The synthesis of 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide involves a multi-step process that begins with the reaction of 1H-indazole-5-carboxylic acid with 4-methylpentanoyl chloride to form the corresponding acid chloride. This is then reacted with ammonia to form the amide, which is subsequently reduced with hydrogen gas over a palladium catalyst to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide has been the subject of numerous scientific studies that have investigated its potential therapeutic applications. One study found that 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide inhibited the growth and metastasis of breast cancer cells both in vitro and in vivo. Another study demonstrated that 3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide had anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
3-amino-N-(1H-indazol-5-yl)-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-8(2)11(14)6-13(18)16-10-3-4-12-9(5-10)7-15-17-12/h3-5,7-8,11H,6,14H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIUHTZDPFXGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)NC1=CC2=C(C=C1)NN=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Bromo-4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627640.png)



![3-[(4-Bromo-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7627674.png)

![[2-(2,6-Dimethylanilino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627683.png)
![[2-Oxo-2-[(2-phenylacetyl)amino]ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7627689.png)
![(E)-3-(4-chlorophenyl)-N-[4-(furan-2-ylmethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B7627695.png)


![4-N-benzyl-6-N-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B7627712.png)
![3-[(1-Ethyl-2-methylimidazol-4-yl)sulfonylamino]-4,4-dimethylpentanoic acid](/img/structure/B7627722.png)
![4-[(2-bromophenyl)sulfonylamino]-N-methylbenzamide](/img/structure/B7627734.png)